
Octyl-4-chloroacetoacetate
Overview
Description
Octyl-4-chloroacetoacetate: is an organic compound with the molecular formula C12H21ClO3 . It is a derivative of acetoacetic acid, where the hydrogen atom at the fourth position is replaced by a chlorine atom, and the hydrogen atom of the carboxyl group is replaced by an octyl group. This compound is primarily used in organic synthesis and as an intermediate in the production of various chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Chlorination of Acetoacetic Acid Derivatives: The synthesis of Octyl-4-chloroacetoacetate typically involves the chlorination of acetoacetic acid derivatives. For instance, ethyl acetoacetate can be chlorinated using sulfuryl chloride to produce ethyl 4-chloroacetoacetate.
Esterification: The esterification process involves reacting the chlorinated acetoacetic acid derivative with octanol in the presence of an acid catalyst.
Industrial Production Methods:
Continuous Synthesis: Industrial production of this compound often employs continuous synthesis methods. This involves the continuous chlorination of acetoacetic acid derivatives followed by esterification with octanol.
Batch Processing: In some cases, batch processing methods are used, where the chlorination and esterification reactions are carried out in separate steps.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octyl-4-chloroacetoacetate can undergo oxidation reactions, where the carbonyl group is oxidized to form carboxylic acids.
Reduction: Reduction reactions involve the conversion of the carbonyl group to alcohols.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Octyl-4-chlorobutanoic acid.
Reduction: Octyl-4-chloro-3-hydroxybutanoate.
Substitution: Octyl-4-aminoacetoacetate, Octyl-4-thioacetoacetate.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Octyl-4-chloroacetoacetate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: It is used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways involving acetoacetic acid derivatives.
Medicine:
Drug Development: this compound is used in the development of drugs, particularly those targeting metabolic disorders and cardiovascular diseases.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Enzyme Inhibition: Octyl-4-chloroacetoacetate can inhibit certain enzymes involved in metabolic pathways, such as those catalyzing the conversion of acetoacetic acid derivatives.
Pathway Modulation: It can modulate metabolic pathways by altering the availability of key intermediates, thereby affecting the overall metabolic flux.
Comparison with Similar Compounds
Properties
IUPAC Name |
octyl 4-chloro-3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClO3/c1-2-3-4-5-6-7-8-16-12(15)9-11(14)10-13/h2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBGSRKQOYZMLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10194020 | |
Record name | Octyl-4-chloroacetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10194020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41051-21-2 | |
Record name | Octyl-4-chloroacetoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041051212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octyl-4-chloroacetoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10194020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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